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molecular formula C8H4F3NS B144063 5-(Trifluoromethyl)-1,3-benzothiazole CAS No. 131337-62-7

5-(Trifluoromethyl)-1,3-benzothiazole

Cat. No. B144063
M. Wt: 203.19 g/mol
InChI Key: ODSGKKPRKQLYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07288541B2

Procedure details

A mixture of 5.1 g (22.2 mmol) of 2-amino-4-(trifluoromethyl) benzenethiol hydrochloride, 5.5 mL (33.3 mmol) of triethylorthoformate, and 2 drops of sulfuric acid was slowly heated to 180° C. over 1 h. The ethanol formed was allowed to escape via a short path distillation still. The reaction mixture was cooled to room temperature and the residue was dissolved in ethyl acetate, washed with saturated sodium bicarbonate, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue was purified by silica gel chromatography with ethyl acetate:hexane (1:9) to afford 3.8 g (86%) of 5-(trifluoromethyl)-1,3-benzothiazole as a solid. 1H-NMR (400 MHz, DMSO-d6): δ 9.58 (s, 1H), 8.44–8.42 (m, 2H), 7.80 (d, 1H).
Name
2-amino-4-(trifluoromethyl) benzenethiol hydrochloride
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:4]=1[SH:13].[CH2:14](OC(OCC)OCC)C>S(=O)(=O)(O)O.C(O)C>[F:12][C:9]([F:10])([F:11])[C:7]1[CH:6]=[CH:5][C:4]2[S:13][CH:14]=[N:2][C:3]=2[CH:8]=1 |f:0.1|

Inputs

Step One
Name
2-amino-4-(trifluoromethyl) benzenethiol hydrochloride
Quantity
5.1 g
Type
reactant
Smiles
Cl.NC1=C(C=CC(=C1)C(F)(F)F)S
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
to escape via a short path distillation still
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with ethyl acetate:hexane (1:9)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC2=C(N=CS2)C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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